molecular formula C19H24N2O4 B2917610 1-(2-Ethoxyphenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea CAS No. 1795455-30-9

1-(2-Ethoxyphenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea

Cat. No.: B2917610
CAS No.: 1795455-30-9
M. Wt: 344.411
InChI Key: DUCAMJSNRFVROB-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of ethoxy and methoxy functional groups attached to phenyl rings, which are further connected through a urea linkage. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted ureas, amines, and quinones .

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-4-25-17-12-8-6-10-15(17)21-19(22)20-13-18(24-3)14-9-5-7-11-16(14)23-2/h5-12,18H,4,13H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCAMJSNRFVROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC(C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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